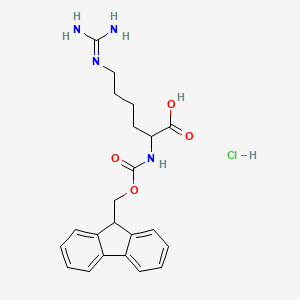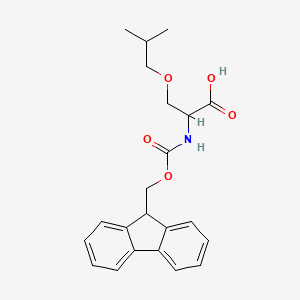![molecular formula C9H12N2O5 B12515827 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zebularine is a nucleoside analog of cytidine, known for its role as a DNA methylation inhibitor. It is a chemically stable compound that displays anti-tumor properties by inhibiting DNA methylation and tumor growth both in vitro and in vivo . Zebularine is a transition state analog inhibitor of cytidine deaminase, binding to the active site as covalent hydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zebularine can be synthesized through various methods. One common synthetic route involves the reaction of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a glycosidic bond, followed by deprotection to yield zebularine .
Industrial Production Methods
Industrial production of zebularine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Zebularine undergoes various chemical reactions, including:
Oxidation: Zebularine can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on zebularine.
Substitution: Zebularine can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in zebularine reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from zebularine reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
Zebularine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research on epigenetic regulation and gene silencing mechanisms.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit DNA methylation and reactivate tumor suppressor genes
Industry: Utilized in the development of epigenetic therapies and as a prototype for cancer chemoprevention.
Wirkmechanismus
Zebularine exerts its effects by acting as a transition state analog inhibitor of cytidine deaminase. It binds to the active site of the enzyme as covalent hydrates, thereby inhibiting its activity. This inhibition leads to the depletion of DNA methyltransferase 1 protein, resulting in DNA hypomethylation. Zebularine also forms stable complexes with DNA methyltransferases, trapping and inactivating them in the form of covalent protein-DNA adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another DNA methylation inhibitor that acts through a similar mechanism by inhibiting DNA methyltransferase activity.
2-Deoxy-5-azacytidine: A structurally similar compound that also inhibits DNA methylation and is used in the treatment of hematologic malignancies.
Uniqueness of Zebularine
Zebularine is unique due to its chemical stability and low toxicity compared to other DNA methylation inhibitors. It has shown effectiveness in inhibiting tumor growth with minimal side effects, making it a promising candidate for epigenetic therapy .
Eigenschaften
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZTTQVRYEKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
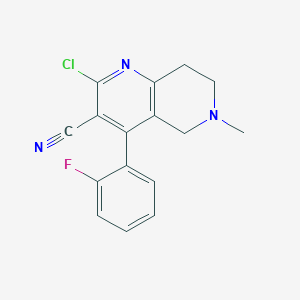
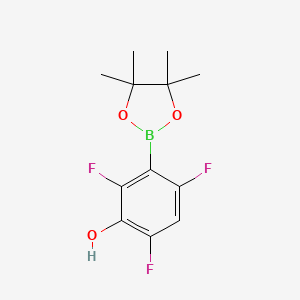
acetic acid](/img/structure/B12515761.png)

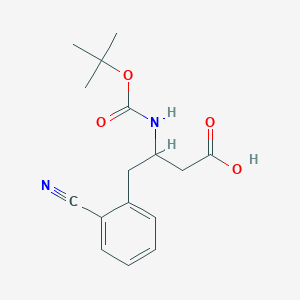
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
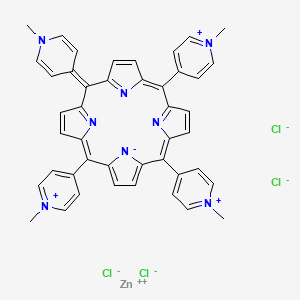
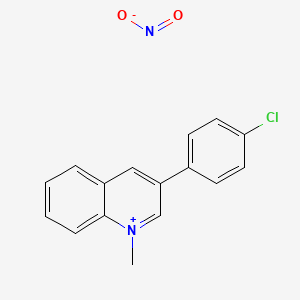

![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
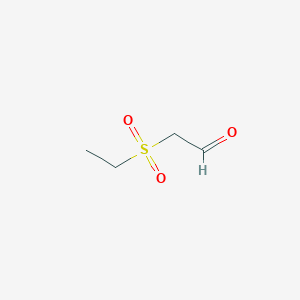
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
